![molecular formula C16H17N3O3 B5739246 N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)
N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as DMAPT, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anticancer agent. DMAPT has been shown to have promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy.
Mécanisme D'action
N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival, proliferation, and inflammation. Inhibition of NF-κB by N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide leads to the induction of apoptosis in cancer cells. Additionally, N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to induce oxidative stress in cancer cells, leading to further cell death.
Biochemical and Physiological Effects:
N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide as an experimental tool is its specificity for NF-κB inhibition, which allows researchers to study the effects of NF-κB inhibition on cancer cell biology. However, N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has some limitations as an experimental tool, including its relatively low solubility and stability, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One area of interest is the development of more stable and soluble analogs of N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide that may have improved anticancer activity. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in clinical settings. Finally, the potential use of N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in combination with other anticancer agents is an area of active research.
Méthodes De Synthèse
The synthesis of N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 3-aminopyridine with 3,5-dimethylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with N,N'-carbonyldiimidazole to yield N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide can induce cell death in cancer cells through a variety of mechanisms, including inhibition of NF-κB signaling and induction of oxidative stress. In vivo studies have shown that N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide can inhibit tumor growth and metastasis in mouse models of cancer.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-12(2)8-14(7-11)21-10-15(20)22-19-16(17)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFWSUBYIIDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

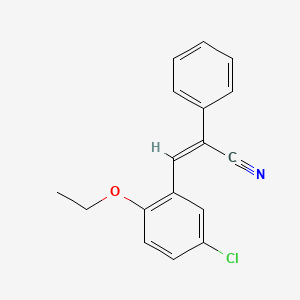
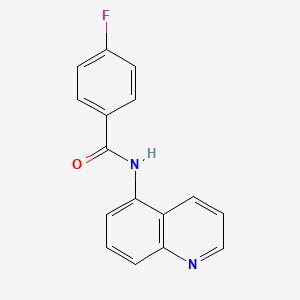
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
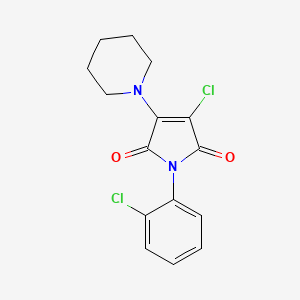
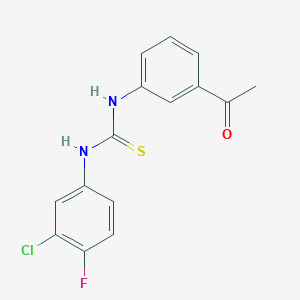
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
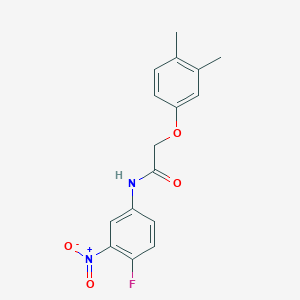
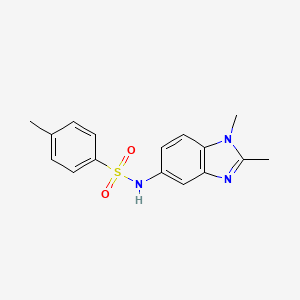
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)